molecular formula C22H23F3N6O B11504754 N-benzyl-6-(piperidin-1-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

N-benzyl-6-(piperidin-1-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11504754
M. Wt: 444.5 g/mol
InChI Key: ROQOZNZXMHPIGP-UHFFFAOYSA-N
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Description

N-benzyl-6-(piperidin-1-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a triazine ring, piperidine moiety, and trifluoromethoxy group, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(piperidin-1-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Ring: Starting from cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.

    Introduction of the Piperidine Moiety: Piperidine can be introduced via nucleophilic substitution, where the chlorine atoms on the triazine ring are replaced by piperidine.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzylamine.

    Incorporation of the Trifluoromethoxy Phenyl Group: The trifluoromethoxy phenyl group can be attached through a similar nucleophilic substitution reaction using the appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, reaction time, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(piperidin-1-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N-benzyl-6-(piperidin-1-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, or infectious diseases.

    Agriculture: Triazine derivatives are known for their herbicidal properties, and this compound may be explored for its potential use as a herbicide.

    Materials Science: The compound’s unique structural features may make it suitable for use in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-6-(piperidin-1-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling and physiological responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine: Lacks the trifluoromethoxy group, which may affect its chemical and biological properties.

    N-benzyl-6-(morpholin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine: Contains a morpholine ring instead of piperidine, which may influence its reactivity and applications.

Uniqueness

N-benzyl-6-(piperidin-1-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacological and chemical properties compared to similar compounds.

Conclusion

N-benzyl-6-(piperidin-1-yl)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a versatile compound with potential applications in various scientific fields. Its unique structural features and chemical reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C22H23F3N6O

Molecular Weight

444.5 g/mol

IUPAC Name

4-N-benzyl-6-piperidin-1-yl-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H23F3N6O/c23-22(24,25)32-18-11-9-17(10-12-18)27-20-28-19(26-15-16-7-3-1-4-8-16)29-21(30-20)31-13-5-2-6-14-31/h1,3-4,7-12H,2,5-6,13-15H2,(H2,26,27,28,29,30)

InChI Key

ROQOZNZXMHPIGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)NCC4=CC=CC=C4

Origin of Product

United States

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